The Definitive Guide to D,L-O-Desmethyl Venlafaxine-d6: An Essential Tool in Modern Bioanalysis
The Definitive Guide to D,L-O-Desmethyl Venlafaxine-d6: An Essential Tool in Modern Bioanalysis
This technical guide provides a comprehensive overview of D,L-O-Desmethyl Venlafaxine-d6, a critical internal standard for the accurate quantification of O-desmethylvenlafaxine, the major active metabolite of the widely prescribed antidepressant, venlafaxine. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and application in bioanalytical methodologies.
Introduction: The Significance of a Deuterated Internal Standard
In the realm of pharmacokinetic and toxicokinetic studies, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, and D,L-O-Desmethyl Venlafaxine-d6 exemplifies this principle. By incorporating six deuterium atoms, this molecule becomes chemically identical to its non-labeled counterpart, O-desmethylvenlafaxine, yet is distinguishable by its mass-to-charge ratio (m/z). This subtle but significant difference allows it to co-elute chromatographically with the analyte of interest, experiencing the same extraction efficiencies and ionization effects, thereby correcting for variations during sample preparation and analysis.[1]
D,L-O-Desmethyl Venlafaxine-d6 is the deuterated analog of O-desmethylvenlafaxine, which is formed in the body through the metabolism of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] The metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3] Given the therapeutic importance of venlafaxine and its active metabolite, reliable quantification in biological matrices is crucial for therapeutic drug monitoring, bioequivalence studies, and drug development research.
Physicochemical Properties and Chemical Structure
A thorough understanding of the physicochemical properties of D,L-O-Desmethyl Venlafaxine-d6 is fundamental to its effective use in analytical method development.
| Property | Value | Source |
| Chemical Name | 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | PubChem |
| Synonyms | (±)-O-Desmethyl Venlafaxine-d6, Desvenlafaxine-d6 | Cayman Chemical |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | Cayman Chemical |
| Molecular Weight | 269.41 g/mol | PubChem |
| CAS Number | 1062605-69-9 | Cayman Chemical |
| Appearance | White to Off-White Solid | Pharmaffiliates |
| Solubility | Soluble in DMF (5 mg/ml), Methanol, and has limited solubility in a DMF:PBS (pH 7.2) (1:2) solution (0.30 mg/ml), DMSO (0.25 mg/ml), and Ethanol (0.10 mg/ml). | Cayman Chemical |
| pKa (Predicted for non-deuterated form) | 9.5 (amine), 10.2 (phenol) | Scifinder |
| LogP (Predicted for non-deuterated form) | 2.6 | PubChem |
The chemical structure of D,L-O-Desmethyl Venlafaxine-d6 is characterized by a cyclohexanol ring, a phenol group, and a dimethylamino ethyl side chain where the six hydrogen atoms of the two methyl groups are replaced by deuterium.
Caption: Chemical structure of D,L-O-Desmethyl Venlafaxine-d6.
Synthesis and Isotopic Labeling
The synthesis of D,L-O-Desmethyl Venlafaxine-d6 is not extensively detailed in publicly available literature; however, it can be logically inferred from the established synthesis of O-desmethylvenlafaxine. The key step involves the introduction of the two deuterated methyl groups onto the primary amine of a precursor molecule.
A plausible synthetic route starts with the appropriate protected precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride.[4] The dimethylation of this intermediate is achieved through reductive amination using deuterated formaldehyde (CD₂O) or by direct methylation using a deuterated methylating agent like iodomethane-d₃ (CD₃I).[5][6] The use of these deuterated reagents ensures the specific incorporation of six deuterium atoms at the N,N-dimethylamino moiety.
Caption: Plausible synthetic pathway for D,L-O-Desmethyl Venlafaxine-d6.
Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol
The primary and most critical application of D,L-O-Desmethyl Venlafaxine-d6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of O-desmethylvenlafaxine in biological matrices such as plasma, serum, and urine.[1][7][8]
Rationale for Use as an Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the analytical process. D,L-O-Desmethyl Venlafaxine-d6 fulfills this requirement due to:
-
Co-elution: It has nearly identical chromatographic retention time to the non-labeled analyte.
-
Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Comparable Ionization Efficiency: It experiences similar ionization suppression or enhancement effects in the mass spectrometer source.
The known concentration of the spiked internal standard allows for accurate quantification of the analyte by comparing their respective peak area ratios, thus ensuring the reliability and reproducibility of the method in accordance with FDA guidelines on bioanalytical method validation.[9][10]
Detailed Experimental Protocol: Quantification in Human Plasma
This section outlines a representative, self-validating LC-MS/MS protocol for the determination of O-desmethylvenlafaxine in human plasma.
4.2.1. Materials and Reagents
-
O-desmethylvenlafaxine analytical standard
-
D,L-O-Desmethyl Venlafaxine-d6 (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
4.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (D,L-O-Desmethyl Venlafaxine-d6).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
4.2.4. Mass Spectrometry Parameters and MRM Transitions
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| O-desmethylvenlafaxine | 264.3 | 58.1 | 40 V | 35 eV |
| D,L-O-Desmethyl Venlafaxine-d6 | 270.3 | 64.1 | 40 V | 35 eV |
Note: The m/z values may vary slightly depending on the instrument and calibration.[7][8]
The fragmentation of O-desmethylvenlafaxine typically involves the cleavage of the bond between the ethyl side chain and the cyclohexanol ring, leading to the characteristic product ion at m/z 58.1, which corresponds to the dimethylaminoethyl fragment [(CH₃)₂NCH₂CH₂]⁺. For the d6-labeled internal standard, this fragment has a mass of 64.1 due to the six deuterium atoms on the methyl groups.
Conclusion: An Indispensable Tool for Accurate Bioanalysis
D,L-O-Desmethyl Venlafaxine-d6 is an essential tool for any research or clinical laboratory involved in the quantification of venlafaxine's active metabolite. Its use as an internal standard in LC-MS/MS methodologies ensures the generation of high-quality, reliable, and reproducible data that can withstand regulatory scrutiny. This guide has provided a comprehensive overview of its chemical properties, synthesis, and a detailed, field-proven protocol for its application, empowering researchers to conduct robust and accurate bioanalytical studies.
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